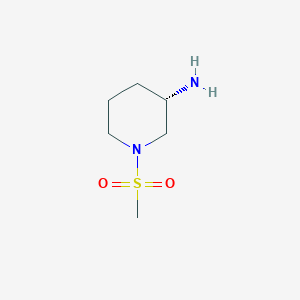

(3S)-1-methanesulfonylpiperidin-3-amine

説明

BenchChem offers high-quality (3S)-1-methanesulfonylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-methanesulfonylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H14N2O2S |

|---|---|

分子量 |

178.26 g/mol |

IUPAC名 |

(3S)-1-methylsulfonylpiperidin-3-amine |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |

InChIキー |

POTVOTFGDLUIQC-LURJTMIESA-N |

異性体SMILES |

CS(=O)(=O)N1CCC[C@@H](C1)N |

正規SMILES |

CS(=O)(=O)N1CCCC(C1)N |

製品の起源 |

United States |

(3S)-1-methanesulfonylpiperidin-3-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (3S)-1-Methanesulfonylpiperidin-3-amine

Executive Summary

(3S)-1-methanesulfonylpiperidin-3-amine is a chiral, saturated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a functionalized piperidine derivative, it serves as a versatile synthetic building block in the design and development of novel therapeutic agents. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] This guide provides a comprehensive overview of the core chemical properties, reactivity, synthetic strategies, and applications of (3S)-1-methanesulfonylpiperidin-3-amine, with a focus on its utility for researchers, chemists, and drug development professionals. We will delve into its structural attributes, physicochemical data, safety protocols, and its role as a key intermediate in the synthesis of complex molecules.[2]

Chemical Identity and Structure Elucidation

The precise identification and structural confirmation of a chemical entity are foundational for its application in research and development.

Nomenclature and Chemical Identifiers

Proper identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound, primarily in its hydrochloride salt form, are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-1-(methylsulfonyl)piperidin-3-amine | |

| Synonyms | (S)-1-(methylsulfonyl)-3-piperidinamine | |

| CAS Number | 2322931-90-6 (for HCl salt) | |

| Molecular Formula | C₆H₁₄N₂O₂S (Free Base) | [3] |

| C₆H₁₅ClN₂O₂S (HCl Salt) | ||

| Molecular Weight | 178.25 g/mol (Free Base) | [3] |

| 214.72 g/mol (HCl Salt) | ||

| InChI Key | MJAGCBBGJUYWPB-RGMNGODLSA-N (for HCl salt) | |

| Canonical SMILES | CS(=O)(=O)N1CCCC(C1)N | [3] |

Structural Features

(3S)-1-methanesulfonylpiperidin-3-amine possesses a unique combination of functional groups that define its chemical behavior and utility:

-

Chiral Center: The stereochemistry at the C3 position is designated as (S), which is crucial for specific molecular recognition in biological systems.

-

Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle that provides a robust, three-dimensional scaffold.[3]

-

Primary Amine (-NH₂): Located at the C3 position, this group is a primary site of reactivity, acting as a potent nucleophile and a base. Its position allows for the introduction of diverse substituents.

-

Sulfonamide (-SO₂CH₃): The nitrogen of the piperidine ring is functionalized as a methanesulfonamide. This group is a strong electron-withdrawing group, which modulates the basicity of the ring nitrogen. It is generally stable and can improve physicochemical properties such as solubility and metabolic stability.[3]

Standard Analytical Characterization

While specific spectral data is proprietary to manufacturers, the identity and purity of (3S)-1-methanesulfonylpiperidin-3-amine are routinely confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the molecular structure, confirming the presence of the piperidine ring protons, the methyl group of the sulfonyl moiety, and the overall connectivity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic vibrations of the functional groups, such as N-H stretches for the primary amine and S=O stretches for the sulfonamide.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior.

Physical State and Appearance

(3S)-1-methanesulfonylpiperidin-3-amine is typically supplied as a white to off-white solid or powder.[3]

Solubility Profile

The presence of both a primary amine and a sulfonamide group imparts a degree of polarity to the molecule.

-

Polar Solvents: It is expected to be soluble in polar solvents.[3] Small amines are generally soluble in water, as even tertiary amines can form hydrogen bonds with water via the lone pair on the nitrogen atom.[4]

-

Aqueous Solubility: The hydrochloride salt form is generally used to enhance solubility in aqueous media for experimental work.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Temperature: Recommended storage conditions vary among suppliers, but a consensus points towards cool and dry conditions, ranging from room temperature to refrigerated (0-8 °C).[5][6]

-

Atmosphere: It should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to prevent degradation from moisture or reactive gases.[7]

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid, Powder | [5] |

| Color | White to off-white | [3] |

| Purity | Typically ≥95% | |

| Storage Temperature | 0-8 °C recommended | [6] |

Chemical Reactivity and Synthetic Considerations

The synthetic utility of (3S)-1-methanesulfonylpiperidin-3-amine is rooted in the distinct reactivity of its functional groups.

Reactivity Profile

The molecule's reactivity is dominated by the primary amine at the C3 position. The sulfonamide group is comparatively inert under many reaction conditions.

-

Nucleophilicity of the Primary Amine: The -NH₂ group is a strong nucleophile, readily participating in a variety of bond-forming reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.[8]

-

Alkylation: Reaction with alkyl halides to form secondary amines, though over-alkylation can be a challenge.[8]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[1]

-

-

Stability of the Sulfonamide: The methanesulfonyl group is robust and generally resistant to cleavage. This stability allows the primary amine to be selectively functionalized without disturbing the sulfonamide moiety.

Proposed Retrosynthetic Analysis

A logical synthetic approach to (3S)-1-methanesulfonylpiperidin-3-amine involves the strategic functionalization of a pre-existing chiral piperidine core. The following diagram illustrates a plausible retrosynthetic pathway.

Caption: Retrosynthetic analysis of (3S)-1-methanesulfonylpiperidin-3-amine.

Exemplary Synthetic Protocol

The following is a generalized, step-by-step methodology based on established chemical principles for the synthesis of the target compound, starting from a commercially available precursor.

Step 1: Protection of the Primary Amine

-

Reactants: Dissolve (S)-3-Aminopiperidine dihydrochloride and a suitable base (e.g., triethylamine, 2.5 equivalents) in a solvent like Dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up & Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield (S)-tert-butyl piperidin-3-ylcarbamate.

Scientist's Note: The Boc protecting group is chosen for its stability under the subsequent sulfonylation conditions and its straightforward removal under acidic conditions. Triethylamine acts as a non-nucleophilic base to neutralize the HCl salt and the acid generated during the reaction.

Step 2: Sulfonylation of the Ring Nitrogen

-

Reactants: Dissolve the Boc-protected piperidine from Step 1 in DCM, along with a base (e.g., triethylamine, 1.5 equivalents).

-

Reagent Addition: Cool the mixture to 0 °C. Add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Reaction: Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up & Purification: Perform an aqueous work-up as described previously. Purify by column chromatography to obtain (S)-tert-butyl (1-(methylsulfonyl)piperidin-3-yl)carbamate.

Scientist's Note: This reaction forms the stable sulfonamide bond at the N1 position. The reaction is typically clean and high-yielding.[9]

Step 3: Deprotection to Yield the Final Product

-

Reactants: Dissolve the product from Step 2 in a suitable solvent such as 1,4-dioxane or DCM.

-

Reagent Addition: Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).

-

Reaction: Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Isolation: Concentrate the solvent under reduced pressure. If necessary, triturate with a solvent like diethyl ether to precipitate the hydrochloride salt of the final product, (3S)-1-methanesulfonylpiperidin-3-amine, which can be collected by filtration.

Applications in Drug Discovery and Development

This molecule is not an active pharmaceutical ingredient itself but rather a high-value intermediate.

The Piperidine Scaffold in Medicinal Chemistry

Piperidine and its derivatives are ubiquitous in pharmaceuticals, found in drugs targeting a wide array of conditions.[1] This prevalence is due to the scaffold's ability to:

-

Provide a 3D architecture to position substituents for optimal target binding.

-

Improve pharmacokinetic properties like solubility and cell permeability.

-

Serve as a non-aromatic, metabolically stable core.

Workflow: Integration in a Drug Discovery Cascade

Building blocks like (3S)-1-methanesulfonylpiperidin-3-amine are typically introduced during the lead optimization phase of a drug discovery program. The workflow illustrates how such a fragment is utilized.

Caption: Role of a chemical building block in a typical drug discovery workflow.

Potential Therapeutic Targets

The structural motifs present in this compound are relevant to several classes of therapeutic targets. For example, piperidine derivatives are being investigated as inhibitors of METTL3, an enzyme implicated in various cancers, demonstrating the contemporary relevance of this scaffold.[10] The primary amine serves as a key handle to attach the molecule to pharmacophores that interact with targets such as kinases, proteases, and G-protein coupled receptors.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical substance.

Hazard Identification

The compound is classified as hazardous and requires careful handling. The GHS classification is summarized below.[11]

| Hazard | Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 |

| Specific target organ toxicity | H335 | May cause respiratory irritation | GHS07 |

Signal Word:Warning [11]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12][13]

-

Spill & Exposure:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms develop.[12][13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

-

Storage and Stability

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]

Conclusion

(3S)-1-Methanesulfonylpiperidin-3-amine is a strategically important building block for modern medicinal chemistry. Its well-defined stereochemistry, robust piperidine core, and versatile primary amine handle make it an invaluable tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to effectively and safely leverage this compound in the pursuit of novel therapeutics.

References

-

Safety Data Sheet. (2017, May 17). 3M. Retrieved March 7, 2026, from [Link]

-

Safety Data Sheet. (2025, August 1). Angene Chemical. Retrieved March 7, 2026, from [Link]

-

1-Methanesulfonylpiperidin-3-amine hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Piperidin-3-yl methanesulfonate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. (n.d.). Retrieved March 7, 2026, from [Link]

-

(3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride | 651056-84-7. (n.d.). Merck. Retrieved March 7, 2026, from [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023, April 5). MDPI. Retrieved March 7, 2026, from [Link]

- New synthetic route for the preparation of 3-amino-piperidine compounds. (n.d.). Google Patents.

-

Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved March 7, 2026, from [Link]

-

AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.). Googleapis.com. Retrieved March 7, 2026, from [Link]

-

Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic. Retrieved March 7, 2026, from [Link]

-

Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

- Piperidine derivatives as mettl3 inhibitors. (n.d.). Google Patents.

-

Amines: Synthesis and Reactions. (2021, February 24). Al-Mustansiriyah University. Retrieved March 7, 2026, from [Link]

-

BLEND OF TERTIARY AMINES. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2014016338A1 - New synthetic route for the preparation of 3-amino-piperidine compounds - Google Patents [patents.google.com]

- 3. CAS 402927-97-3: 4-Amino-1-methanesulfonylpiperidine [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride | 651056-84-7 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 127294-73-9 CAS MSDS ((R)-3-Aminopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. multimedia.3m.com [multimedia.3m.com]

In-Depth Technical Guide: Synthesis and Characterization of (3S)-1-Methanesulfonylpiperidin-3-amine

Introduction

(3S)-1-Methanesulfonylpiperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry. The piperidine ring is a common scaffold in many biologically active compounds and approved drugs. Specifically, the stereochemistry at the C3 position and the presence of the methanesulfonyl group at the N1 position make this compound a valuable building block for the synthesis of complex pharmaceutical agents. For instance, optically active 3-aminopiperidines are key intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[1][2]

This guide provides a comprehensive overview of a robust and well-established synthetic route to (3S)-1-methanesulfonylpiperidin-3-amine, along with detailed protocols for its characterization. The methodologies described herein are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles and rationale behind each experimental step.

Retrosynthetic Analysis

A logical retrosynthetic approach to (3S)-1-methanesulfonylpiperidin-3-amine involves disconnecting the methanesulfonyl group and the amine functionality to identify readily available starting materials. The key chiral center at C3 suggests a strategy involving either an asymmetric synthesis or the use of a chiral starting material. A common and effective strategy begins with a suitable N-protected (S)-3-aminopiperidine derivative.

Our chosen synthetic strategy starts from the commercially available (S)-3-aminopiperidine dihydrochloride. This approach involves a straightforward N-protection, followed by mesylation and subsequent deprotection to yield the target compound.

Synthetic Methodology

The synthesis of (3S)-1-methanesulfonylpiperidin-3-amine can be efficiently achieved in a three-step sequence starting from (S)-3-aminopiperidine dihydrochloride. This process involves:

-

N-Boc Protection: Protection of the exocyclic amine with a di-tert-butyl dicarbonate (Boc) group.

-

N-Mesylation: Sulfonylation of the piperidine nitrogen with methanesulfonyl chloride.

-

Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product as its hydrochloride salt.

dot```dot

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="(S)-3-Aminopiperidine\ndihydrochloride"]; Intermediate1 [label="(S)-tert-Butyl (piperidin-3-yl)carbamate"]; Intermediate2 [label="(S)-tert-Butyl (1-(methylsulfonyl)piperidin-3-yl)carbamate"]; Product [label="(3S)-1-Methanesulfonylpiperidin-3-amine\nHydrochloride"];

Start -> Intermediate1 [label=" (Boc)₂O, Base\n(Step 1: N-Boc Protection)"]; Intermediate1 -> Intermediate2 [label=" MsCl, Base\n(Step 2: N-Mesylation)"]; Intermediate2 -> Product [label=" HCl\n(Step 3: Boc Deprotection)"]; }

Caption: Workflow for the comprehensive characterization of the final product.

Safety Considerations

-

Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Strong acids and bases (HCl, NaOH) are corrosive and should be handled with care.

-

Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride. The described protocols, from N-protection and N-mesylation to final deprotection, are robust and amenable to scale-up. The comprehensive characterization plan, including NMR, MS, and chiral HPLC, ensures the identity, purity, and stereochemical integrity of the final product. By understanding the rationale behind each step, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

References

-

Beilstein Journals. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. DOI:10.1039/D0CC02976A. Retrieved from [Link]

-

SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. S-1 Supporting information Rhodium(III)-Catalyzed C(sp3)-H Amination. Synthesis of Cyclic Amines from ω- Unsaturated N-Sulfonyl. Retrieved from [Link]

- Google Patents. (2013). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.

-

PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

-

DTIC. NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Retrieved from [Link]

-

PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

-

PubChem. 1-Methanesulfonylpiperidin-3-amine hydrochloride. Retrieved from [Link]

-

MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

PMC. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

-

Googleapis.com. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Retrieved from [Link]

-

Eureka | Patsnap. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Applications of (3S)-1-Methanesulfonylpiperidin-3-amine: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, rigid, stereodefined heterocyclic scaffolds are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (3S)-1-methanesulfonylpiperidin-3-amine is a highly functionalized, chiral building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and analytical methodologies associated with (3S)-1-methanesulfonylpiperidin-3-amine. By bridging theoretical chemistry with field-proven bench protocols, this guide serves as an authoritative resource for drug development professionals seeking to integrate this moiety into complex synthetic pipelines.

Structural Architecture & Molecular Causality

The molecular architecture of (3S)-1-methanesulfonylpiperidin-3-amine consists of a saturated six-membered piperidine ring locked in a chair conformation, functionalized at two critical positions:

-

N1 Position (Sulfonamide): The methanesulfonyl (mesyl) group is strongly electron-withdrawing. Unlike standard piperidines where the ring nitrogen is basic, the N1 nitrogen here is rendered non-basic due to the delocalization of its lone pair into the adjacent sulfonyl

-system. -

C3 Position (Primary Amine): The primary amine serves as the primary nucleophilic handle for downstream coupling. The (3S) stereocenter dictates the precise 3D spatial vector of this amine, which is often the determining factor for binding affinity within chiral biological target pockets.

Causality of Physicochemical Shifts

The presence of the N1-methanesulfonyl group fundamentally alters the electronic landscape of the entire molecule. The intrinsic basicity of a standard 3-aminopiperidine features a pKa of approximately 10.0 to 10.5 [2]. However, the highly electronegative sulfonyl group exerts a strong electron-withdrawing inductive effect (-I) through the

Furthermore, the introduction of the highly polar, hydrogen-bond accepting sulfonamide group drastically reduces the molecule's lipophilicity compared to the parent piperidine, shifting the LogP into a hydrophilic regime [3].

Quantitative Physicochemical Properties

To facilitate formulation and synthetic planning, the core physicochemical parameters of the molecule are summarized below. Due to the high hydrophilicity and potential for atmospheric moisture absorption (hygroscopicity) of the free base, the compound is almost exclusively handled and stored as a hydrochloride (HCl) salt [1].

| Property | Value (Free Base) | Value (HCl Salt) | Reference / Derivation |

| CAS Number | N/A | 2322931-90-6 (3S-HCl) | Sigma-Aldrich [1] |

| Molecular Formula | C₆H₁₄N₂O₂S | C₆H₁₅ClN₂O₂S | Calculated |

| Molecular Weight | 178.25 g/mol | 214.71 g/mol | Calculated |

| pKa (Primary Amine) | 8.5 – 9.0 (Predicted) | N/A | Derived via Inductive Effect [2] |

| LogP | -0.3 to -0.5 (Predicted) | N/A | Structural Analogy [3] |

| Physical State | Viscous Oil / Low MP Solid | White to Off-White Powder | Empirical Observation [4] |

Analytical & Experimental Methodologies

Scientific integrity demands that analytical and synthetic protocols be robust and self-validating. Below are the standard operating procedures for working with this compound.

Protocol 1: Self-Validating Chiral HPLC for Purity Determination

When synthesizing or purchasing (3S)-1-methanesulfonylpiperidin-3-amine, verifying the Enantiomeric Excess (ee) is paramount. This protocol uses a built-in system suitability test to mathematically prove the reliability of the results.

-

System Suitability (The Validation Step): Prepare a 1 mg/mL solution of racemic 1-methanesulfonylpiperidin-3-amine in the chosen mobile phase. Inject onto a chiral stationary phase (e.g., Chiralpak AD-H). Adjust the mobile phase (e.g., Hexane/Isopropanol/Diethylamine 80:20:0.1) until the resolution factor (

) between the (3R) and (3S) peaks is strictly-

Causality: This step proves the chromatographic system is physically capable of separating the enantiomers, validating that a subsequent "flat line" for the (3R) peak in the pure sample is due to true purity, not co-elution.

-

-

Sample Preparation: Dissolve the (3S) sample at 1 mg/mL in the validated mobile phase.

-

Execution: Inject the sample under identical conditions.

-

Data Analysis: Integrate peak areas to calculate Enantiomeric Excess:

.

Protocol 2: Chemoselective Functionalization of the C3 Amine

This protocol outlines the coupling of the C3 amine with an electrophile (e.g., an aryl halide via SNAr or an acyl chloride).

-

Preparation: Suspend (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

In Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: The pKa of the C3 amine is ~8.8. DIPEA (pKa ~10.5) ensures complete deprotonation of the hydrochloride salt, liberating the nucleophilic free amine. DIPEA's steric bulk prevents it from competing as a nucleophile.

-

-

Electrophile Addition: Dropwise add the electrophile (1.1 eq) at 0 °C.

-

Causality: Maintaining 0 °C suppresses exothermic side reactions and preserves the stereochemical integrity of the C3 chiral center.

-

-

Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM. The biphasic quench neutralizes acidic byproducts and removes water-soluble impurities.

Synthetic Integration Workflow

The following diagram illustrates the logical progression of integrating (3S)-1-methanesulfonylpiperidin-3-amine into a larger API scaffold, highlighting the critical purification checkpoints.

Caption: Workflow for the synthetic integration of (3S)-1-methanesulfonylpiperidin-3-amine into an API.

Safety, Storage, and Handling

Due to the presence of the primary amine and the sulfonyl group, the compound exhibits specific handling requirements:

-

Hazards: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [3].

-

Storage: The hydrochloride salt is hygroscopic. It must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container to prevent moisture-induced degradation and maintain free-flowing powder characteristics.

References

(3S)-1-Methanesulfonylpiperidin-3-amine: A Precision Scaffold for Metabolic Stability and Selectivity

This in-depth technical guide details the medicinal chemistry, synthesis, and application of (3S)-1-methanesulfonylpiperidin-3-amine , a critical chiral building block in modern drug discovery.

Executive Summary

(3S)-1-methanesulfonylpiperidin-3-amine (CAS: 1234576-82-9) represents a "privileged scaffold" in medicinal chemistry, combining the structural rigidity of the piperidine ring with the metabolic robustness of a sulfonamide moiety. Unlike its N-alkyl or N-acyl counterparts, the N-methanesulfonyl (mesyl) group imparts unique electronic properties—reducing the basicity of the piperidine nitrogen while offering a distinct hydrogen bond acceptor profile.

This guide explores its utility as a bioisostere in JAK inhibitor optimization , its role in enhancing metabolic stability against CYP450-mediated N-dealkylation, and provides a validated protocol for its asymmetric synthesis from the chiral pool.

Physicochemical Profile

The (3S)-configuration is critical for binding affinity in chiral pockets (e.g., kinases, GPCRs). The sulfonyl group lowers the LogP compared to N-benzyl analogs, improving water solubility while maintaining membrane permeability.

| Property | Value | Clinical Relevance |

| Molecular Formula | C₆H₁₄N₂O₂S | Fragment-based drug discovery (FBDD) |

| Molecular Weight | 178.25 g/mol | Ideal for "Rule of 3" fragment libraries |

| LogP (Calc) | ~ -0.21 | High water solubility; low lipophilic clearance |

| TPSA | 68 Ų | Good oral bioavailability predictor (<140 Ų) |

| Chirality | (3S)-enantiomer | Critical for stereoselective target engagement |

| pKa (3-NH₂) | ~ 9.8 (Amine) | Protonated at physiological pH (lysosomotropic) |

Synthetic Methodologies

High-purity synthesis of the (S)-enantiomer is achieved via two primary routes: Chiral Pool Synthesis (from L-Glutamic acid) or Classical Resolution . Below is the preferred Chiral Pool Route which avoids expensive chiral chromatography.

Route A: Chiral Pool Synthesis from L-Glutamic Acid

This route preserves the stereocenter of L-Glutamic acid, yielding high enantiomeric excess (>98% ee).

Step-by-Step Protocol:

-

Cyclization & Reduction: L-Glutamic acid is converted to (S)-5-oxopyrrolidine-2-carboxylic acid, followed by esterification and reduction to the diol.

-

Ring Expansion: The diol is activated (tosylation) and cyclized with benzylamine to form the piperidine ring.

-

N-Deprotection & Functionalization: Hydrogenolysis removes the benzyl group, followed by selective N-sulfonylation.

Experimental Protocol: Selective N-Sulfonylation

Targeting the N-1 position while preserving the C-3 amine.

Reagents: (S)-3-(Boc-amino)piperidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

-

Setup: Dissolve (S)-3-(tert-butoxycarbonylamino)piperidine in anhydrous DCM (10 mL/g) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add TEA followed by the dropwise addition of MsCl over 15 minutes. Maintain temperature <5°C to prevent bis-sulfonylation.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (10 eq) at RT for 2 hours. Precipitate the product as the hydrochloride salt with diethyl ether.

Visualization: Synthetic Pathway

Caption: Stereoselective synthesis from L-Glutamic acid ensures (S)-configuration retention.

Medicinal Chemistry: The "Mesyl Switch"

Replacing an N-alkyl or N-acyl group with an N-methanesulfonyl group is a strategic modification in lead optimization, often called the "Mesyl Switch."

Metabolic Stability (Microsomal Clearance)

Piperidines with N-alkyl substituents (e.g., N-methyl, N-ethyl) are prone to oxidative N-dealkylation by CYP450 enzymes.

-

Mechanism: CYP450 abstracts an electron from the nitrogen lone pair or a hydrogen atom from the

-carbon. -

Mesyl Advantage: The sulfonyl group is strongly electron-withdrawing. It delocalizes the nitrogen lone pair, making it unavailable for initial oxidation. This effectively "blocks" the metabolic soft spot.

Electronic & Steric Bioisosterism

-

Geometry: The sulfonamide nitrogen is sp²-hybridized (planar), whereas N-alkyl amines are sp³ (pyramidal). This alters the vector of the piperidine ring, potentially optimizing fit within a binding pocket.

-

H-Bonding: The sulfonyl oxygens serve as weak H-bond acceptors (HBAs), interacting with backbone amides in the target protein (e.g., hinge region of kinases).

Comparative Analysis

| Substituent (R) | Electronic Effect | Metabolic Stability | H-Bonding |

| -CH₃ (Methyl) | Electron Donating | Low (N-demethylation) | None |

| -C(=O)CH₃ (Acetyl) | Weak Electron Withdrawing | Medium (Amidase hydrolysis) | Carbonyl Acceptor |

| -SO₂CH₃ (Mesyl) | Strong Electron Withdrawing | High (Oxidatively inert) | Sulfonyl Acceptor |

Case Study: Optimization of JAK Inhibitors

The (3S)-aminopiperidine scaffold is structurally homologous to the core of Tofacitinib (a JAK inhibitor). In second-generation inhibitor design, the N-methyl group of Tofacitinib analogs is often replaced with N-methanesulfonyl to improve the pharmacokinetic (PK) profile.

Hypothetical Optimization Workflow:

-

Hit: An N-methyl piperidine analog shows potent JAK1 inhibition (IC₅₀ < 10 nM) but high clearance in liver microsomes.

-

Design: Apply the "Mesyl Switch" to synthesize the (3S)-1-methanesulfonyl analog.

-

Result:

-

Potency: Maintained or improved due to new H-bond interactions with the sulfonyl oxygens.

-

Stability: Half-life (t1/2) increases from 20 min to >120 min in human liver microsomes.

-

Selectivity: The rigidified sulfonamide orientation reduces off-target binding to related kinases (e.g., ROCK, PKA).

-

Visualization: The "Mesyl Switch" Logic

Caption: Strategic replacement of N-methyl with N-mesyl to enhance metabolic stability.

References

-

Piperidine Scaffolds in Drug Discovery: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. European Journal of Medicinal Chemistry, 2026.

-

Synthesis from Chiral Pool: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2014.

-

Metabolic Stability of Sulfonamides: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Journal of Medicinal Chemistry, 2021.[1]

-

JAK Inhibitor Structural Biology: Discovery of Tofacitinib: A Pan-JAK Inhibitor. ACS Medicinal Chemistry Letters, 2010.

-

Antibacterial Quinolone Optimization: Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents.[2] Journal of Medicinal Chemistry, 2003.

Sources

- 1. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

(3S)-1-Methanesulfonylpiperidin-3-amine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a highly privileged structure due to its frequent appearance in clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of interactions with biological targets.[1] Within this class, chiral 3-aminopiperidines have emerged as particularly valuable building blocks. The presence of a stereocenter at the C3 position, combined with the basic nitrogen atom, provides a bifunctional motif crucial for establishing key binding interactions, such as hydrogen bonds and salt bridges, within enzyme active sites or receptor pockets.

This guide focuses on (3S)-1-methanesulfonylpiperidin-3-amine , a specific and highly functionalized chiral building block. The introduction of a methanesulfonyl (mesyl) group onto the piperidine nitrogen fundamentally alters the properties of the core scaffold. It transforms the typically basic ring nitrogen into a neutral, non-basic sulfonamide moiety.[2] This modification is critical from a drug design perspective as it removes a potential site of metabolic liability and unwanted off-target interactions while maintaining the structural integrity and conformational preferences of the piperidine ring. The resulting molecule, with its defined (S)-stereochemistry at the C3 amine and the robust sulfonamide at N1, offers a unique and powerful tool for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles.

This document serves as an in-depth technical resource, providing a holistic overview of the synthesis, characterization, and strategic application of (3S)-1-methanesulfonylpiperidin-3-amine for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is paramount for its effective use. The key characteristics of (3S)-1-methanesulfonylpiperidin-3-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O₂S | [3] |

| Molecular Weight | 178.25 g/mol | (Calculated) |

| Appearance | Typically a powder or solid | [3] |

| Chirality | (S)-configuration at C3 | [4] |

| Key Functional Groups | Primary amine (C3), Sulfonamide (N1) | [5] |

| InChI Key | MJAGCBBGJUYWPB-UHFFFAOYSA-N (for hydrochloride salt) | [3] |

Note: Properties may refer to the free base or a common salt form, such as the hydrochloride salt.

The structural features of this molecule are central to its utility. The primary amine at the C3 position is a key nucleophilic handle and a hydrogen bond donor. The stereochemistry at this position is critical for enantioselective recognition by biological targets. The methanesulfonyl group is a strong electron-withdrawing group, rendering the N1 nitrogen non-basic. It also acts as a hydrogen bond acceptor.[6]

Strategic Synthesis of the Chiral Core

The enantiomeric purity of the 3-aminopiperidine core is the most critical aspect of the synthesis. Several strategic approaches have been developed, broadly categorized into chiral resolution of racemic mixtures and asymmetric synthesis from prochiral precursors or chiral pool starting materials.

Synthetic Strategy Overview

The general workflow for obtaining (3S)-1-methanesulfonylpiperidin-3-amine involves securing the chiral (S)-3-aminopiperidine core, which is then functionalized.

Caption: Key synthetic pathways to (3S)-1-methanesulfonylpiperidin-3-amine.

1. Asymmetric Synthesis via Biocatalysis (Pathway A): The use of enzymes, particularly transaminases, has become a preferred industrial method for generating chiral amines due to high enantioselectivity and mild reaction conditions.[7][8][9] This approach typically starts from a prochiral ketone.

-

Causality: The enzyme's active site is intrinsically chiral, allowing it to selectively transfer an amino group to one face of the ketone, resulting in a single enantiomer of the amine product. This avoids the 50% theoretical yield limit of classical resolution.[9]

2. Chiral Resolution of Racemic 3-Aminopiperidine (Pathway B): This classical approach involves reacting a racemic mixture of a 3-aminopiperidine derivative with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[10][11] These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

-

Causality: The differential solubility arises from the distinct three-dimensional packing of the diastereomeric salt pairs in the crystal lattice. The choice of resolving agent and solvent system is critical and often requires empirical screening for optimization.[10] While robust, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

3. Chiral Pool Synthesis (Pathway C): This strategy leverages naturally occurring, enantiomerically pure starting materials, such as amino acids. For instance, L-glutamic acid can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

-

Causality: The stereocenter from the starting material is carried through the synthetic sequence, defining the stereochemistry of the final product. This approach avoids a resolution step but may involve a longer synthetic route.

Detailed Experimental Protocol: Synthesis from (S)-3-Aminopiperidine Dihydrochloride

This protocol describes the final sulfonylation step, a common transformation in the synthesis of the target compound. It assumes the enantiomerically pure starting material, (S)-3-aminopiperidine, is available (e.g., after resolution and deprotection).

Reaction Scheme:

(S)-3-Aminopiperidine + Methanesulfonyl Chloride → (3S)-1-Methanesulfonylpiperidin-3-amine

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of (S)-3-aminopiperidine dihydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at 0 °C, add a suitable base (e.g., Triethylamine, Diisopropylethylamine) (2.2 - 3.0 eq) dropwise. The base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

-

Sulfonylation: While maintaining the temperature at 0 °C, add a solution of methanesulfonyl chloride (1.0 - 1.2 eq) in the same solvent dropwise over 30-60 minutes. The slow addition is critical to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 2-3 times).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

-

Characterization (Self-Validation): The identity and purity of the final compound must be confirmed. Key analytical techniques include:

Application in Drug Discovery: A Case Study in P2Y12 Inhibitors

The utility of (3S)-1-methanesulfonylpiperidin-3-amine is prominently demonstrated by its incorporation into potent and selective inhibitors of the P2Y12 receptor, a key target in antiplatelet therapy.[15][16] P2Y12 inhibitors are crucial for preventing thrombotic events in patients with acute coronary syndromes.[17]

Role in Molecular Recognition

In the context of P2Y12 inhibitors like Ticagrelor, the (3S)-1-methanesulfonylpiperidin-3-amine fragment plays a multifaceted role in binding to the receptor.

Caption: Interaction map of the building block within a target binding site.

-

The (S)-Amine Group: The primary amine at the C3 position is often protonated under physiological pH. This positively charged ammonium group can form a strong ionic interaction (salt bridge) or a hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the receptor's binding pocket. The specific (S)-stereochemistry ensures the precise orientation required for this high-affinity interaction.

-

The Methanesulfonyl Group: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[6] They can interact with hydrogen bond donor residues (e.g., asparagine, glutamine, or backbone N-H groups) in the active site, further anchoring the molecule.

-

The Piperidine Ring: The saturated ring itself provides a rigid scaffold that positions the key interacting groups (amine and sulfonyl) in the correct spatial arrangement. The aliphatic nature of the ring allows it to fit into hydrophobic sub-pockets within the binding site, contributing to the overall binding affinity through van der Waals interactions.[1]

The combination of these features—a stereochemically defined basic center for ionic bonding, a hydrogen-bond accepting sulfonamide, and a rigid hydrophobic scaffold—makes (3S)-1-methanesulfonylpiperidin-3-amine a powerful building block for designing high-potency and selective ligands. Its use helps medicinal chemists address multiple requirements of drug design simultaneously, leading to candidates with improved pharmacological profiles.

Conclusion and Future Outlook

(3S)-1-Methanesulfonylpiperidin-3-amine stands out as a sophisticated chiral building block with significant strategic value in modern drug discovery. Its unique combination of a stereodefined primary amine and a non-basic sulfonamide within a conformationally constrained piperidine ring offers a pre-organized set of features to engage with biological targets effectively. The development of efficient and scalable synthetic routes, particularly those employing biocatalysis, has made this valuable intermediate more accessible for both discovery and development phases. As the demand for drugs with higher selectivity and improved pharmacokinetic properties continues to grow, the strategic deployment of highly functionalized, stereochemically pure building blocks like (3S)-1-methanesulfonylpiperidin-3-amine will remain a critical enabler of innovation in medicinal chemistry.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016). SciSpace. [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. RSC Publishing. [Link]

-

Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]

- Process for the preparation of enantiomerically enriched 3-aminopiperidine.

-

Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

-

Piperidin-3-yl methanesulfonate. PubChem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. European Cardiology Review. [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

-

Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. PMC. [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development. [Link]

-

Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois. [Link]

-

P2Y12 Receptor Inhibitors Increasing the Efficacy of Post-Acute Myocardial Infarction Treatment. Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]

-

P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? Hindawi. [Link]

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

-

A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Patsnap. [Link]

-

P2Y 12 Inhibitor Monotherapy after Percutaneous Coronary Intervention. MDPI. [Link]

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-methanesulfonylpiperidin-3-amine hydrochloride | 1209712-99-1 [sigmaaldrich.com]

- 4. (3S)-1-methanesulfonylpiperidine-3-carboxylic acid | 1568010-70-7 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 8. RSC - Page load error [pubs.rsc.org]

- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 10. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. P2Y12 Receptor Inhibitors Increasing the Efficacy of Post-Acute Myocardial Infarction Treatment – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 16. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note: The Strategic Integration of (3S)-1-Methanesulfonylpiperidin-3-amine in the Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitors

An Application Guide for Researchers and Drug Development Professionals

Introduction: Targeting PDE4 in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways.[1] Within inflammatory and immune cells, PDE4 is the predominant PDE isozyme, making it a key regulator of the inflammatory cascade.[2] Inhibition of PDE4 prevents the degradation of cAMP, leading to elevated intracellular levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various cytokines, ultimately suppressing the production of pro-inflammatory mediators like TNF-α and interleukins, and promoting anti-inflammatory responses.[3][4]

This mechanism has established PDE4 as a validated therapeutic target for a range of chronic inflammatory and autoimmune diseases, leading to the development of successful drugs such as Apremilast (Otezla®) for psoriasis and Roflumilast (Daliresp®) for Chronic Obstructive Pulmonary Disease (COPD).[2][4] The ongoing challenge in the field is the development of next-generation inhibitors with improved selectivity and tolerability to mitigate side effects like emesis, which are often associated with broad PDE4 inhibition.[5]

The Role of the (3S)-1-Methanesulfonylpiperidin-3-amine Scaffold

The selection of specific building blocks is paramount in modern medicinal chemistry to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The chiral amine, (3S)-1-methanesulfonylpiperidin-3-amine , represents a strategic scaffold for the synthesis of novel PDE4 inhibitors for several compelling reasons:

-

Chirality and 3D-Space Occupancy: The (S)-configuration at the 3-position of the piperidine ring provides a defined stereochemical vector. This is critical for precise interaction with the chiral environment of the enzyme's active site, potentially leading to enhanced potency and selectivity for specific PDE4 isoforms.

-

The Piperidine Ring: As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring is a privileged scaffold.[6] It offers a rigid, three-dimensional structure that can appropriately position substituents for optimal binding interactions while often conferring favorable physicochemical properties such as aqueous solubility.

-

The N-Methanesulfonyl Group: The methanesulfonyl (mesyl) group attached to the piperidine nitrogen is a non-ionizable, polar functionality. It serves as a strong hydrogen bond acceptor and can significantly influence the molecule's solubility, metabolic stability, and cell permeability. Unlike a basic nitrogen, the sulfonamide nitrogen is non-basic, which can be crucial for avoiding off-target interactions (e.g., with hERG channels) and improving the overall pharmacological profile.

The combination of these features makes (3S)-1-methanesulfonylpiperidin-3-amine an attractive building block for introducing a polar, chiral moiety into a PDE4 inhibitor pharmacophore, typically through the formation of a robust amide bond with a core carboxylic acid fragment.

Visualizing the PDE4 Inhibition Pathway

The following diagram illustrates the central role of PDE4 in modulating the inflammatory response and how its inhibition leads to a therapeutic anti-inflammatory effect.

Caption: Mechanism of PDE4 Inhibition to Reduce Inflammation.

Protocol: Synthesis of a Novel PDE4 Inhibitor Candidate via Amide Coupling

This section provides a detailed, self-validating protocol for the synthesis of a representative novel PDE4 inhibitor, (S)-N-(1-(methylsulfonyl)piperidin-3-yl)-3-(cyclopentyloxy)-4-methoxybenzamide , through the coupling of (3S)-1-methanesulfonylpiperidin-3-amine with a well-established PDE4 pharmacophore core, 3-(cyclopentyloxy)-4-methoxybenzoic acid.

Synthetic Workflow Overview

The synthesis is a standard yet robust amide coupling reaction, a cornerstone of medicinal chemistry.[7] The carboxylic acid is first activated in situ using a coupling agent, which then reacts with the primary amine of our key building block to form the target amide.

Caption: General Workflow for Amide Coupling Synthesis.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Amide Coupling to Form the Target PDE4 Inhibitor.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Mmol | Eq. | Amount |

| 3-(cyclopentyloxy)-4-methoxybenzoic acid | C₁₃H₁₆O₄ | 236.26 | 1.00 | 1.0 | 236 mg |

| (3S)-1-methanesulfonylpiperidin-3-amine HCl | C₆H₁₅ClN₂O₂S | 214.72 | 1.10 | 1.1 | 236 mg |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.20 | 1.2 | 456 mg |

| DIPEA | C₈H₁₉N | 129.24 | 3.00 | 3.0 | 522 µL |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | - | 10 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | As needed |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | As needed |

| Brine | NaCl | 58.44 | - | - | As needed |

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-(cyclopentyloxy)-4-methoxybenzoic acid (236 mg, 1.00 mmol) and HATU (456 mg, 1.20 mmol).

-

Solubilization: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and stir the mixture until all solids are dissolved.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.00 mmol) to the solution. Stir for 5 minutes at room temperature (25 °C). The addition of DIPEA is crucial not only to catalyze the reaction but also to neutralize the hydrochloride salt of the amine starting material.

-

Amine Addition: In a separate vial, dissolve (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (236 mg, 1.10 mmol) in a minimal amount of DMF (~1 mL) and add it dropwise to the reaction flask.

-

Reaction Progress: Stir the reaction mixture at room temperature for 12 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the limiting reagent (the carboxylic acid). A typical mobile phase for TLC would be 50% Ethyl Acetate in Hexanes.

-

-

Quenching and Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted acid and HOBt (from HATU), followed by brine (1 x 30 mL). The bicarbonate wash is a critical step to ensure a clean product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of 20% to 80% Ethyl Acetate in Hexanes.

-

Final Product: Combine the pure fractions and concentrate in vacuo to afford the final product, (S)-N-(1-(methylsulfonyl)piperidin-3-yl)-3-(cyclopentyloxy)-4-methoxybenzamide , typically as a white to off-white solid.

-

Expected Outcome: Yields for this type of coupling are typically in the range of 70-90%. Purity should be >95% as determined by HPLC. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and identity.

-

Trustworthiness and Causality in Protocol Design

-

Choice of Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization, which is critical when working with chiral substrates.[7] It rapidly forms an activated ester intermediate, leading to clean and fast amide bond formation.

-

Solvent and Temperature: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, solubilizing all reagents effectively. Running the reaction at room temperature is sufficient for HATU-mediated couplings and prevents potential side reactions or degradation that could occur at elevated temperatures.

-

Stoichiometry: A slight excess of the amine (1.1 eq.) and coupling reagent (1.2 eq.) is used to ensure the complete consumption of the more valuable carboxylic acid starting material. A larger excess of the non-nucleophilic base, DIPEA, is required to activate the coupling reagent and neutralize the HCl salt of the amine.

By following this detailed protocol and understanding the rationale behind each step, researchers can confidently apply (3S)-1-methanesulfonylpiperidin-3-amine as a valuable building block in the synthesis of novel and potent PDE4 inhibitors.

References

Sources

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 4 (PDE4) Inhibitors in the Treatment of COPD: Promising Drug Candidates and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aryl sulfonamides as selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

Experimental protocol for coupling reactions with (3S)-1-methanesulfonylpiperidin-3-amine

An Application Guide for Amide Coupling Reactions with (3S)-1-Methanesulfonylpiperidin-3-amine

Introduction

In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and natural products underscores the critical need for robust and efficient synthetic methodologies.[1] The piperidine scaffold, a privileged structure in drug discovery, often requires functionalization via amide coupling. This guide provides a detailed technical overview and experimental protocols for the successful coupling of carboxylic acids with (3S)-1-methanesulfonylpiperidin-3-amine, a chiral secondary amine building block of increasing importance.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind reagent selection and procedural choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns. We will explore two of the most reliable and widely adopted coupling strategies: the uronium salt-based approach using HATU and the carbodiimide-based method employing EDC in conjunction with HOBt.

Reagent Profile: (3S)-1-Methanesulfonylpiperidin-3-amine

A thorough understanding of the starting amine is paramount for successful coupling. (3S)-1-Methanesulfonylpiperidin-3-amine, typically used as its hydrochloride salt, is a chiral secondary amine. The presence of the electron-withdrawing methanesulfonyl group can influence the nucleophilicity of the amine, making the selection of an appropriate activation strategy crucial.

Table 1: Properties of (3S)-1-Methanesulfonylpiperidin-3-amine Hydrochloride

| Property | Value | Source |

| CAS Number | 1209712-99-1 | [2] |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [3] |

| Molecular Weight | 214.72 g/mol | |

| Physical Form | Powder | |

| Storage | Room Temperature, keep container tightly sealed | [4] |

Safety Considerations: (3S)-1-Methanesulfonylpiperidin-3-amine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[4]

The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[7][8] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species that is susceptible to nucleophilic attack by the amine.[7]

Caption: General workflow for amide bond formation.

Mechanistic Insights: HATU and EDC/HOBt Pathways

The choice of coupling reagent is critical and depends on factors like substrate sterics, potential for racemization, and reaction conditions.[9]

HATU-Mediated Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation uronium/aminium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[9][10] It is particularly effective for challenging couplings, including those involving sterically hindered substrates.[9]

The mechanism proceeds through several key steps:

-

Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11][12]

-

Activation: The carboxylate anion attacks HATU, forming a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[12][13]

-

Coupling: The secondary amine, (3S)-1-methanesulfonylpiperidin-3-amine, performs a nucleophilic attack on the carbonyl carbon of the active ester to form the desired amide product, regenerating HOAt (1-Hydroxy-7-azabenzotriazole).[9][12] The pyridine nitrogen in the HOAt moiety is believed to facilitate this step via a stabilized transition state.[13]

Caption: Mechanism of HATU-mediated amide coupling.

EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates amide bond formation.[9][14] It is often used with an additive like HOBt (N-hydroxybenzotriazole) to improve efficiency and, crucially, to suppress racemization by preventing the formation of undesirable side products.[9][14][15]

The mechanism is as follows:

-

Initial Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[9][16]

-

Additive Interception: The nucleophilic HOBt rapidly attacks the O-acylisourea intermediate.[9]

-

Active Ester Formation: This attack forms a more stable HOBt-active ester and releases the water-soluble EDC-urea byproduct.[9][17] The HOBt-ester is less prone to racemization than the O-acylisourea.[9]

-

Coupling: The amine nucleophile attacks the activated HOBt-ester to yield the final amide product.[9]

Caption: Mechanism of EDC/HOBt-mediated coupling.

Experimental Protocols

The following protocols are generalized starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, especially for valuable or sterically demanding substrates.[9]

Table 2: Reagents and Materials for HATU Coupling

| Reagent/Material | Purpose | Typical Equivalents |

| Carboxylic Acid | Substrate | 1.0 |

| (3S)-1-methanesulfonylpiperidin-3-amine HCl | Substrate | 1.0 - 1.2 |

| HATU | Coupling Reagent | 1.1 - 1.2 |

| DIPEA | Non-nucleophilic Base | 3.0 - 4.0 |

| Anhydrous DMF or DCM | Solvent | - |

| Inert Gas (N₂ or Ar) | Atmosphere | - |

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). The additional equivalents of base are required to neutralize the HCl salt of the amine and deprotonate the carboxylic acid.

-

Pre-activation: Stir the reaction mixture at room temperature for 15-20 minutes. This allows for the formation of the OAt-active ester.[18]

-

Amine Addition: Add (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[18]

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). To remove residual DMF from ethyl acetate extracts, wash the combined organic layers with a 5% LiCl aqueous solution or brine.[18]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure amide.[1][18]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and highly reliable method, suitable for a wide range of substrates.[19] The water-soluble nature of the EDC byproduct simplifies purification.[15]

Table 3: Reagents and Materials for EDC/HOBt Coupling

| Reagent/Material | Purpose | Typical Equivalents |

| Carboxylic Acid | Substrate | 1.0 |

| (3S)-1-methanesulfonylpiperidin-3-amine HCl | Substrate | 1.0 - 1.2 |

| EDC Hydrochloride | Coupling Reagent | 1.2 - 1.5 |

| HOBt | Additive | 1.2 - 1.5 |

| DIPEA or Triethylamine | Base | 3.0 - 4.0 |

| Anhydrous DCM or DMF | Solvent | - |

| Inert Gas (N₂ or Ar) | Atmosphere | - |

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), (3S)-1-methanesulfonylpiperidin-3-amine hydrochloride (1.1 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM (or DMF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is recommended to minimize potential side reactions and racemization.[15][20]

-

Reagent Addition: Add EDC hydrochloride (1.2 eq) to the stirred solution portion-wise. Following this, add DIPEA (3.0 eq) dropwise, ensuring the internal temperature remains low.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[18] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3x).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.[18][20]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via silica gel column chromatography.

Optimization and Troubleshooting

Table 4: Common Issues and Solutions in Amide Coupling

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive coupling reagent (hydrolysis) - Insufficient base - Wet solvent/reagents - Steric hindrance | - Use fresh, high-purity coupling reagents. - Ensure sufficient base is used to neutralize HCl salt and deprotonate the acid. - Use anhydrous solvents. - Switch to a more powerful coupling reagent like HATU. Increase temperature or reaction time. |

| Presence of Byproducts | - Tetramethylurea (from HATU) - EDC-urea byproduct - N-acylurea (from EDC) | - Tetramethylurea is polar and can often be removed with aqueous work-up or careful chromatography.[21] - EDC-urea is water-soluble and is typically removed during the aqueous work-up.[15] - Use of HOBt minimizes N-acylurea formation. Running the reaction at 0°C also helps.[15] |

| Racemization of Chiral Acid | - Over-activation - High reaction temperature - Absence of anti-racemization additive | - Use of additives like HOBt or reagents like HATU (which contains the HOAt moiety) is critical. - Perform the coupling at lower temperatures (e.g., starting at 0 °C). - Avoid using excess base where possible. |

| Difficult Purification | - Polar byproducts co-eluting with the product. | - Ensure a thorough aqueous work-up is performed to remove water-soluble impurities. - Consider alternative purification techniques like reversed-phase chromatography or recrystallization.[22][23] |

Product Characterization

Confirming the structure and purity of the final amide product is a critical final step.

-

NMR Spectroscopy (¹H and ¹³C): Successful amide bond formation will result in the appearance of a characteristic amide N-H proton signal (if applicable) and shifts in the signals of the protons and carbons adjacent to the newly formed bond. Due to the partial double-bond character of the C-N amide bond, hindered rotation can sometimes lead to the appearance of two distinct sets of signals (rotamers) for the piperidine ring protons in the ¹H NMR spectrum.[24][25]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized amide, typically by observing the [M+H]⁺ ion.

-

Chromatography (TLC/LC-MS/HPLC): These techniques are essential for monitoring reaction progress and assessing the final purity of the isolated product.[1]

Conclusion

The coupling of (3S)-1-methanesulfonylpiperidin-3-amine with carboxylic acids is a readily achievable transformation vital for the synthesis of novel chemical entities. By understanding the underlying mechanisms of powerful coupling reagents like HATU and EDC/HOBt, researchers can make informed decisions to optimize their synthetic routes. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and scalable processes, ultimately accelerating the pace of discovery in pharmaceutical and chemical research.

References

-

Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). YouTube. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information. [Link]

-

HATU - Wikipedia. Wikipedia. [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). YouTube. [Link]

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025, June 10). MDPI. [Link]

-

How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Biotage. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications. [Link]

- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.

-

Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

What is the best technique for amide purification? - ResearchGate. (2020, November 2). ResearchGate. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Growing Science. [Link]

-

Coupling Reagents - Aapptec Peptides. Aapptec. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Aapptec. [Link]

-

23.3. Reactions of amines | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2026, January 6). ResearchGate. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. Beilstein Journals. [Link]

-

6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-